4-(benzyloxy)-N-5-quinolinylbenzamide is a compound that belongs to the class of organic compounds known as amides, particularly characterized by the presence of a quinoline moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The structural arrangement includes a benzamide group linked to a benzyloxy substituent and a quinoline ring, which contributes to its biological activity.
The compound can be synthesized through various chemical reactions involving the appropriate precursors. Specific sources detailing its synthesis and applications may be found in specialized chemical databases and literature focused on organic synthesis and medicinal chemistry.
4-(benzyloxy)-N-5-quinolinylbenzamide can be classified under:
The synthesis of 4-(benzyloxy)-N-5-quinolinylbenzamide typically involves multi-step organic reactions. A common method includes:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and purification techniques like column chromatography to isolate the final product.
The molecular structure of 4-(benzyloxy)-N-5-quinolinylbenzamide consists of:
4-(benzyloxy)-N-5-quinolinylbenzamide may participate in various chemical reactions:
Reaction conditions such as temperature, pressure, and catalysts play crucial roles in determining the yields and purity of the products formed from these reactions.
The mechanism of action for 4-(benzyloxy)-N-5-quinolinylbenzamide is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.
Quantitative data regarding its binding affinities and biological activities would typically be derived from pharmacological studies and assays conducted on relevant cell lines or animal models.
Relevant data for these properties can often be obtained from material safety data sheets or chemical databases that provide detailed information on similar compounds.
4-(benzyloxy)-N-5-quinolinylbenzamide has potential applications in:
The exploration of this compound's therapeutic potential could lead to significant advancements in drug development within various fields of medicine.
4-(Benzyloxy)-N-(quinolin-5-yl)benzamide represents a structurally intricate small molecule that integrates three pharmacologically significant moieties: a quinoline heterocycle, a benzamide linker, and a benzyloxy substituent. Its systematic IUPAC name, 4-(benzyloxy)-N-(quinolin-5-yl)benzamide, precisely defines the connectivity: a benzamide group substituted at the para-position with a benzyloxy ether (–OCH₂C₆H₅), linked via a carbonyl group to the nitrogen atom of 5-aminoquinoline [1] [6]. The molecular formula is C₂₃H₁₈N₂O₂, corresponding to a molecular weight of 354.41 g/mol [1].
Table 1: Key Identifiers of 4-(Benzyloxy)-N-5-quinolinylbenzamide
Property | Value |
---|---|
CAS Registry Number | 712291-10-6 |
Molecular Formula | C₂₃H₁₈N₂O₂ |
Molecular Weight | 354.41 g/mol |
IUPAC Name | 4-(Benzyloxy)-N-(quinolin-5-yl)benzamide |
Synonyms | 4-(Benzyloxy)-N-(5-quinolinyl)benzamide |
The molecule exhibits planarity between the quinoline and central benzamide rings due to conjugation, while the benzyloxy group introduces torsional flexibility. Critical functional groups include:
Quinoline-benzamide hybrids emerged from efforts to optimize the bioactivity of quinoline scaffolds, historically prominent in antimalarials (e.g., chloroquine). The strategic fusion with benzamide units began gaining traction in the early 2000s to exploit synergistic pharmacological effects:
Table 2: Evolution of Key Quinoline-Benzamide Hybrids
Timeframe | Therapeutic Focus | Synthetic Innovations | Representative Targets |
---|---|---|---|
Pre-2010 | Antimalarials | Simple amide coupling | Plasmodium Heme Polymerase |
2010–2015 | Anticancer/Antimicrobial | Conrad-Limpach synthesis, SNAr reactions | HSP90, M. tuberculosis enzymes |
2015–Present | Metabolic/Neurological | Catalytic chlorination, regioselective functionalization | PPARα, TRP channels |
This compound exemplifies the strategic value of hybrid pharmacophores in drug discovery and synthetic methodology:
Table 3: Biological Profiles of Key Derivatives
Derivative | Biological Activity | Potency (IC₅₀/MIC) | Target/Mechanism |
---|---|---|---|
9n | Antitubercular | MIC = 2.7 μM | M. tuberculosis H37Rv growth inhibition |
6b | HSP90α inhibition | IC₅₀ = 110.18 nM | Disruption of HSP90-client protein interactions |
A91 | PPARα agonism | Cellular EC₅₀ < 50 nM | Transcriptional regulation in retinal cells |
This multifaceted significance underscores its role as both a pharmacological lead and a synthetic linchpin in modern organic and medicinal chemistry.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2